molecular formula C12H21IO3 B14284036 Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol CAS No. 153336-17-5

Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol

Cat. No.: B14284036
CAS No.: 153336-17-5
M. Wt: 340.20 g/mol
InChI Key: IXNJKCMGMSRGML-UHFFFAOYSA-N
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Description

Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol is a chemical compound with a complex structure. It is a derivative of geraniol, a monoterpenoid and an alcohol. This compound is characterized by the presence of an iodine atom, which significantly alters its chemical properties compared to its parent compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol typically involves the iodination of geraniol. This can be achieved through various methods, including the use of iodine and a suitable oxidizing agent. The reaction conditions often require a controlled environment to ensure the selective iodination at the desired position on the geraniol molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atom, reverting it to its parent compound.

    Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can interact with enzymes and receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Geraniol: The parent compound, lacking the iodine atom.

    Nerol: An isomer of geraniol with similar properties.

    Geranyl acetate: An ester derivative of geraniol.

Uniqueness

The presence of the iodine atom in acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol makes it unique compared to its similar compounds

Properties

CAS No.

153336-17-5

Molecular Formula

C12H21IO3

Molecular Weight

340.20 g/mol

IUPAC Name

acetic acid;8-iodo-3,7-dimethylocta-2,6-dien-1-ol

InChI

InChI=1S/C10H17IO.C2H4O2/c1-9(6-7-12)4-3-5-10(2)8-11;1-2(3)4/h5-6,12H,3-4,7-8H2,1-2H3;1H3,(H,3,4)

InChI Key

IXNJKCMGMSRGML-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC=C(C)CI.CC(=O)O

Origin of Product

United States

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